molecular formula C12H10N2O4 B3743988 N-(4-methylphenyl)-5-nitrofuran-2-carboxamide

N-(4-methylphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B3743988
M. Wt: 246.22 g/mol
InChI Key: UMBRMDXTPOADQT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-5-nitrofuran-2-carboxamide is a small molecule research chemical based on the 5-nitrofuran scaffold, a structure known for its significant relevance in medicinal chemistry and biochemical research. While specific biological data for this compound is not available in the searched literature, closely related structural analogs, such as N-(4-methoxyphenyl)-5-nitrofuran-2-carboxamide and other 5-nitrofuran carboxamide derivatives, have been widely utilized in scientific studies. Notably, compounds from this chemical class, like the well-characterized PYR-41 (which features a 5-nitrofuran moiety), have been identified as specific and cell-permeable inhibitors of the ubiquitin-activating enzyme E1, playing a crucial role in the study of the ubiquitin-proteasome system, protein degradation, and cellular stress response pathways . The presence of the 5-nitrofuran group and an aromatic carboxamide is a common pharmacophore in developing enzyme inhibitors and probing novel biological mechanisms. This product is provided as a solid and is intended For Research Use Only. It is not approved for use in humans or animals, nor for any diagnostic, therapeutic, or personal applications. Researchers are responsible for conducting all necessary experiments to fully characterize the compound's properties, solubility, and activity for their specific applications.

Properties

IUPAC Name

N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRMDXTPOADQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitrofurans with different oxidation states.

    Reduction: Formation of N-(4-methylphenyl)-5-aminofuran-2-carboxamide.

    Substitution: Formation of nitrated or halogenated derivatives of the compound.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methylaniline. This reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The process usually occurs in organic solvents like dichloromethane at room temperature.

In industrial settings, continuous flow reactors and automated systems enhance the efficiency and yield of production. Purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

The compound has been investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. Studies have shown that it exhibits activity against various pathogenic bacteria and fungi, indicating its therapeutic potential in treating infections .

Anticancer Research

Research into the anticancer activity of this compound has revealed that it can target specific cancer cell lines effectively. The mechanism involves inducing oxidative stress within cancer cells, leading to cell death through the generation of reactive oxygen species (ROS).

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its reactivity makes it suitable for various industrial applications where tailored chemical properties are required.

Antibacterial Activity

A study focused on the antibacterial properties of nitrofurans demonstrated that compounds similar to this compound showed potent activity against strains like E. coli and Staphylococcus aureus. The research highlighted how these compounds require activation by bacterial nitroreductases for their antibacterial effects, similar to established antibiotics like nitrofurantoin .

Anticancer Research

Another study investigated the anticancer effects of nitrofuran derivatives on various cancer cell lines. Results indicated that this compound triggered significant apoptosis in targeted cells through oxidative stress mechanisms .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components like DNA, proteins, and lipids. This oxidative damage can lead to cell death, making the compound effective against microbial and cancer cells. The molecular targets and pathways involved include DNA, enzymes involved in redox reactions, and signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares a 5-nitrofuran-2-carboxamide core with several analogs but differs in the substituents on the aromatic ring. Key comparisons include:

Table 1: Structural Comparison of 5-Nitrofuran-2-carboxamide Derivatives
Compound Name Substituent on Phenyl Ring Molecular Formula Key Features Purity/LCMS Data
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide 4-methylphenyl C₁₂H₁₀N₂O₄ Hydrophobic methyl group Not reported
N-(4-sulfamoylphenyl)-5-(2-chlorophenyl)-2-furamide [] 4-sulfamoylphenyl, 2-chlorophenyl C₁₇H₁₂ClN₂O₄S Polar sulfamoyl group, chloro substitution Not reported
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide [] 4-(4-benzylpiperazinyl)phenyl C₂₂H₂₁N₅O₄ Bulky benzylpiperazinyl group Not reported
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylfuran-2-carboxamide [] Methoxyphenyl-oxadiazole hybrid C₁₆H₁₅N₃O₄ Oxadiazole moiety, methoxy group Solubility: 42.7 µg/mL

Key Observations :

  • The 4-methylphenyl group in the target compound introduces hydrophobicity, which may enhance membrane permeability compared to polar substituents like sulfamoyl () or benzylpiperazinyl () .
  • Bulky groups (e.g., benzylpiperazinyl) may complicate synthesis or reduce bioavailability due to steric hindrance .

Challenges :

  • Purity variations are observed in analogs (e.g., 42% vs. 99.05% in ), likely due to differences in substituent reactivity or purification efficacy .
  • Electron-withdrawing groups (e.g., nitro) on the furan ring may stabilize intermediates but complicate regioselectivity.
Table 2: Comparative Physicochemical Data
Compound Solubility LogP (Predicted) Bioactivity Notes
This compound Not reported ~2.5 (estimated) Likely moderate lipophilicity
N-[[3-(4-methoxyphenyl)-...] [] 42.7 µg/mL ~1.8 Low solubility, oxadiazole moiety may limit absorption
N-(4-sulfamoylphenyl)-5-(2-chlorophenyl)-2-furamide [] Not reported ~1.2 (estimated) Polar sulfamoyl group enhances aqueous solubility

Key Observations :

  • Solubility limitations in analogs (e.g., 42.7 µg/mL in ) highlight the need for formulation optimization in drug development .

Structural-Activity Relationships (SAR) :

  • Bulky groups (e.g., benzylpiperazinyl) may reduce potency due to steric clashes .

Biological Activity

N-(4-methylphenyl)-5-nitrofuran-2-carboxamide is a compound belonging to the nitrofuran class, known for its diverse biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits significant antibacterial , antifungal , and anticancer properties. The presence of the 4-methylphenyl group enhances its reactivity and biological efficacy, making it a promising candidate for further research and development in medicinal chemistry.

The biological activity of this compound is primarily attributed to its nitrofuran moiety, which can undergo redox cycling. This process generates reactive oxygen species (ROS) that lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids. This oxidative damage is crucial for the compound's effectiveness against microbial and cancer cells. The specific molecular targets include:

  • DNA : Direct interaction leading to strand breaks.
  • Enzymes : Inhibition of redox-active enzymes.
  • Signaling Pathways : Modulation of pathways related to oxidative stress responses.

Antibacterial Activity

Research indicates that this compound shows potent antibacterial effects against various strains of bacteria. The compound's activity is particularly notable against Gram-negative bacteria due to its ability to penetrate bacterial membranes effectively.

Table 1: Antibacterial Activity Against Common Pathogens

BacteriumMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus4 µg/mL
Salmonella enterica32 µg/mL

Data derived from various studies on nitrofuran derivatives .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Its mechanism involves disrupting fungal cell membranes and inhibiting key metabolic pathways.

Table 2: Antifungal Activity Against Common Fungi

FungusMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL
Cryptococcus neoformans8 µg/mL

Data compiled from antifungal studies on furan derivatives .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including those from lung, liver, and renal cancers.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung)10.5
HepG2 (Liver)15.0
769-P (Kidney)12.0

IC50 values reflect the concentration required to inhibit cell growth by 50% .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The results showed a significant reduction in bacterial load in vitro, suggesting potential for therapeutic applications in treating resistant infections .
  • Anticancer Properties : Another investigation focused on the compound's effect on glioblastoma cells, revealing that it induced apoptosis through ROS generation and DNA damage pathways . This positions it as a candidate for further development in cancer therapy.
  • Mechanistic Insights : Research utilizing mutant strains of bacteria highlighted the role of specific nitroreductases in activating the compound’s antibacterial effects, providing insights into its mode of action .

Q & A

Basic Research Question

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% target peak area) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 289.25 g/mol) .
  • Elemental Analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values .

How do structural modifications (e.g., nitro group position, methyl substituents) influence the compound’s bioactivity or reactivity?

Advanced Research Question

  • Nitro Group : The 5-nitro position on the furan ring enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
  • Methyl Substituent : The 4-methyl group on the phenyl ring improves lipophilicity, affecting membrane permeability. Compare with analogues (e.g., 3-methyl or 2-methyl derivatives) via logP measurements .
  • SAR Studies : Synthesize derivatives with halogenated phenyl groups or substituted furans and evaluate biological activity (e.g., antimicrobial assays) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Hazard Mitigation : Classified under GHS Category H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use nitrile gloves, lab coats, and safety goggles .
  • Storage : Store at 2–8°C in airtight containers away from light to prevent nitro group degradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated organic waste containers .

What strategies improve crystallization success for X-ray diffraction studies of this compound?

Advanced Research Question

  • Solvent Selection : Use slow evaporation in a 1:1 mixture of ethanol/water or DCM/hexane to promote crystal growth .
  • Temperature Gradients : Cool saturated solutions from 50°C to 4°C at 2°C/hour to enhance nucleation .
  • Seeding : Introduce microcrystals from prior batches to induce controlled crystallization .

How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?

Advanced Research Question

  • Target Selection : Focus on enzymes with nitroreductase activity (e.g., bacterial NADH-dependent reductases) due to the nitro group’s redox potential .
  • Docking Workflow :
    • Prepare the ligand (optimize geometry using Gaussian09 at the B3LYP/6-31G* level).
    • Dock into target active sites (AutoDock Vina) with flexible side chains.
    • Validate using MD simulations (GROMACS) to assess binding stability .

What are the implications of conflicting biological activity data across studies, and how can they be reconciled?

Advanced Research Question

  • Dose-Response Variability : Standardize assays (e.g., MIC values in µg/mL for antimicrobial studies) and use internal controls (e.g., ciprofloxacin for bacteria) .
  • Cell Line Differences : Test across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific toxicity .
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may alter activity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-5-nitrofuran-2-carboxamide
Reactant of Route 2
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N-(4-methylphenyl)-5-nitrofuran-2-carboxamide

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